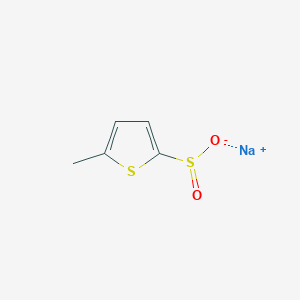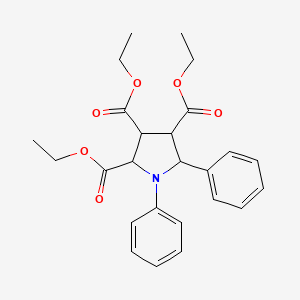
Triethyl 1,5-diphenylpyrrolidine-2,3,4-tricarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethyl 1,5-diphenylpyrrolidine-2,3,4-tricarboxylate is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring substituted with phenyl groups and ester functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl 1,5-diphenylpyrrolidine-2,3,4-tricarboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For instance, the use of strong acids or bases as catalysts can facilitate the cyclization process, while solvents like dichloromethane or toluene are used to dissolve the reactants and control the reaction temperature .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and consistency in large-scale production .
Chemical Reactions Analysis
Types of Reactions
Triethyl 1,5-diphenylpyrrolidine-2,3,4-tricarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary, with temperature, solvent, and catalyst choice being critical factors .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
Triethyl 1,5-diphenylpyrrolidine-2,3,4-tricarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active compound.
Mechanism of Action
The mechanism by which Triethyl 1,5-diphenylpyrrolidine-2,3,4-tricarboxylate exerts its effects involves interactions with molecular targets and pathways. These interactions can include binding to specific enzymes or receptors, altering their activity, and influencing biochemical pathways. The exact mechanism depends on the context of its application, whether in biological systems or material science .
Comparison with Similar Compounds
Similar Compounds
Triethyl 1,3,5-triazine-2,4,6-tricarboxylate: Similar in having ester functionalities but differs in the core structure being a triazine ring.
Triethyl 1,3,5-benzenetricarboxylate: Similar ester groups but with a benzene ring as the core structure.
Uniqueness
Triethyl 1,5-diphenylpyrrolidine-2,3,4-tricarboxylate is unique due to its pyrrolidine ring structure, which imparts different chemical and physical properties compared to the triazine and benzene analogs.
Properties
CAS No. |
652991-48-5 |
|---|---|
Molecular Formula |
C25H29NO6 |
Molecular Weight |
439.5 g/mol |
IUPAC Name |
triethyl 1,5-diphenylpyrrolidine-2,3,4-tricarboxylate |
InChI |
InChI=1S/C25H29NO6/c1-4-30-23(27)19-20(24(28)31-5-2)22(25(29)32-6-3)26(18-15-11-8-12-16-18)21(19)17-13-9-7-10-14-17/h7-16,19-22H,4-6H2,1-3H3 |
InChI Key |
CCLRGVNYUFPPFA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(C(N(C1C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-1-(4-{[10-(4-Methoxyphenoxy)decyl]oxy}phenyl)-2-phenyldiazene](/img/structure/B12519345.png)
![Gal[246Ac,3All]-beta-SPh](/img/structure/B12519359.png)

![tert-Butyl [3-(pyridin-4-yl)propoxy]acetate](/img/structure/B12519362.png)

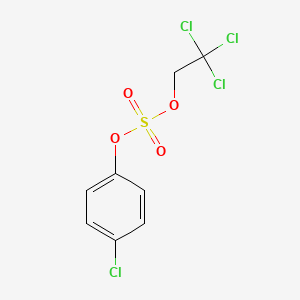
![2-[4-(Benzylamino)phenyl]sulfonylacetic acid](/img/structure/B12519374.png)
silane](/img/structure/B12519380.png)
![6-Chloro-2-[(6-methoxypyridin-3-yl)amino]-3-nitrobenzoic acid](/img/structure/B12519385.png)
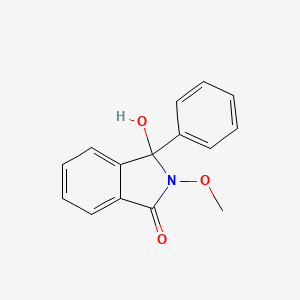
![5-(2-Ethoxy-5-iodophenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12519390.png)
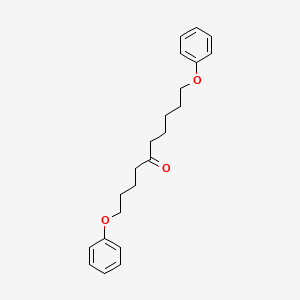
![4-[(2-Methoxynaphthalen-1-yl)methoxy]benzene-1,2-dicarbonitrile](/img/structure/B12519401.png)
